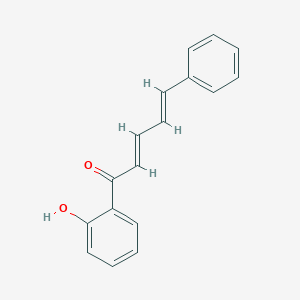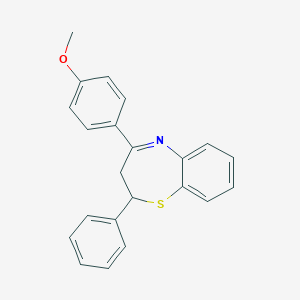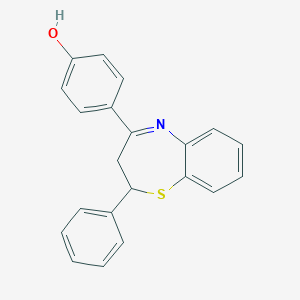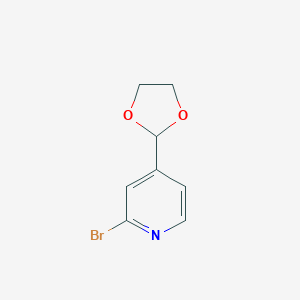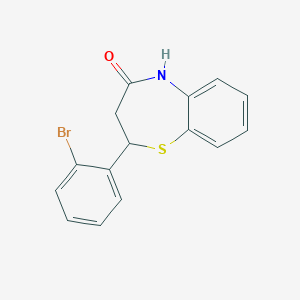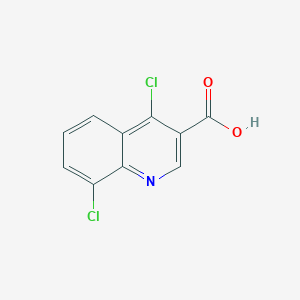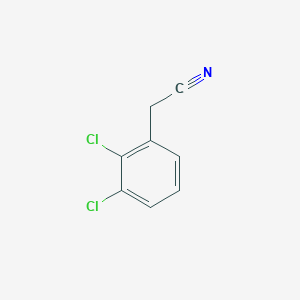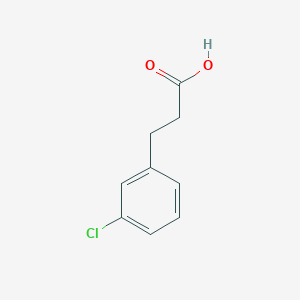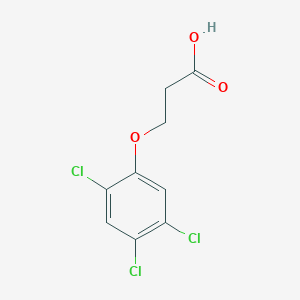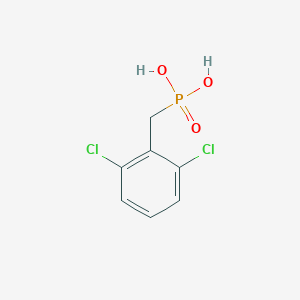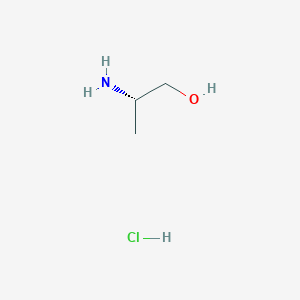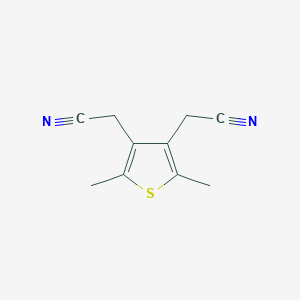
3,4-Thiophenediacetonitrile, 2,5-dimethyl-
Übersicht
Beschreibung
3,4-Thiophenediacetonitrile, 2,5-dimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound. The presence of two nitrile groups in 3,4-Thiophenediacetonitrile, 2,5-dimethyl- makes it a potential candidate for various applications in the field of organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 3,4-Thiophenediacetonitrile, 2,5-dimethyl- is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of various enzymes and proteins involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Studies have shown that 3,4-Thiophenediacetonitrile, 2,5-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and proliferation of various microorganisms such as bacteria and fungi. In addition, it has been shown to possess antioxidant activity, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-Thiophenediacetonitrile, 2,5-dimethyl- in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in good yield. However, one of the limitations is that the compound is highly toxic and requires special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the research on 3,4-Thiophenediacetonitrile, 2,5-dimethyl-. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the compound can be studied for its potential use in the development of new materials with unique properties.
Wissenschaftliche Forschungsanwendungen
3,4-Thiophenediacetonitrile, 2,5-dimethyl- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines. The compound has also been found to possess antimicrobial and antifungal properties. In addition, it has been studied for its potential use in the synthesis of new materials such as conducting polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
35147-97-8 |
|---|---|
Produktname |
3,4-Thiophenediacetonitrile, 2,5-dimethyl- |
Molekularformel |
C10H10N2S |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
2-[4-(cyanomethyl)-2,5-dimethylthiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C10H10N2S/c1-7-9(3-5-11)10(4-6-12)8(2)13-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
XUFAENUEWAOKLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)CC#N)CC#N |
Kanonische SMILES |
CC1=C(C(=C(S1)C)CC#N)CC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

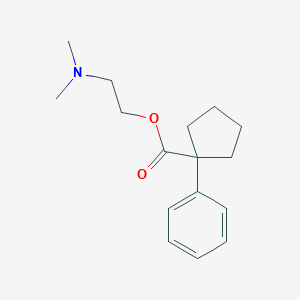
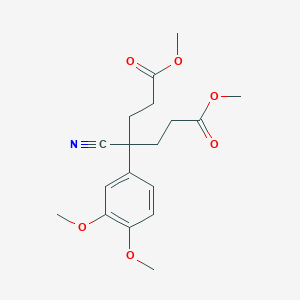
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
